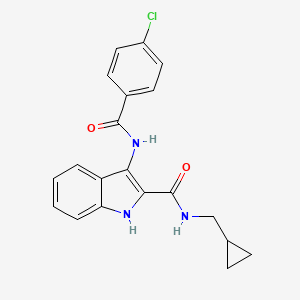

![molecular formula C21H20N4O3S2 B2970208 3-methyl-6-phenyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852133-40-5](/img/structure/B2970208.png)

3-methyl-6-phenyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[2,1-b]thiazoles and thiazoles are classes of heterocyclic compounds that have gained significant attention due to their broad spectrum of important bioactivities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole .Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The syntheses of benzo[d]imidazo [2,1-b]thiazoles and benzo[d]oxazole derivatives have attracted much attention . A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Anticancer Research

Several research studies have focused on the potential anticancer properties of compounds structurally similar to 3-methyl-6-phenyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide. For instance, Terzioğlu and Gürsoy (2003) synthesized novel hydrazone derivatives of imidazo[2,1-b][1,3,4]thiadiazole and evaluated them for anticancer activity. One of the compounds showed significant cytotoxicity against an ovarian cancer cell line in the National Cancer Institute's 60 human tumor cell line in vitro screen (Terzioğlu & Gürsoy, 2003).

Antimicrobial Activity

Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives of imidazo[2,1-b]thiazole and tested them for antimicrobial activities. Some compounds exhibited promising antimicrobial properties, suggesting potential applications in this field (Güzeldemirci & Küçükbasmacı, 2010).

Antiulcer Agents

Research by Starrett et al. (1989) involved synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Some of these compounds demonstrated good cytoprotective properties, which could be relevant to gastrointestinal health (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Cardiac Electrophysiological Activity

Morgan et al. (1990) studied N-substituted imidazolylbenzamides for their cardiac electrophysiological activity. They found that some compounds in this class demonstrated potency in an in vitro Purkinje fiber assay, indicating potential therapeutic applications in cardiac conditions (Morgan et al., 1990).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetPantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of the target’s function . Further molecular docking and dynamics studies are often carried out to understand the putative binding pattern and stability of the protein–ligand complex .

Biochemical Pathways

Similar compounds have been found to have a selective inhibition effect on mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria . This suggests that the compound may affect pathways specific to Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, which suggests that these properties have been considered during the compound’s design .

Result of Action

Similar compounds have been found to display significant activity against mycobacterium tuberculosis .

Action Environment

The ph has been found to strongly influence the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . Therefore, care must be taken when considering these compounds for pharmacological purposes .

Zukünftige Richtungen

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Eigenschaften

IUPAC Name |

3-methyl-6-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-14-19(29-21-24-18(13-25(14)21)16-5-3-2-4-6-16)20(26)23-12-11-15-7-9-17(10-8-15)30(22,27)28/h2-10,13H,11-12H2,1H3,(H,23,26)(H2,22,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYQGMAAQADRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2970134.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)

![(2-Oxabicyclo[2.1.1]hexan-1-YL)methanamine hcl](/img/structure/B2970143.png)